盐酸美哌利定-d5

描述

Meperidine, also known as pethidine, is a synthetic form of the opioid analgesic used for the treatment of moderate to severe pain . It belongs to the group of medicines called narcotic analgesics and acts on the central nervous system (CNS) to relieve pain .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

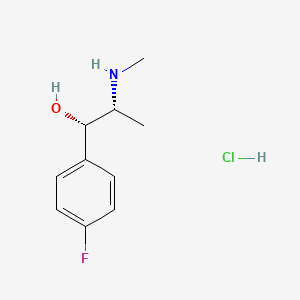

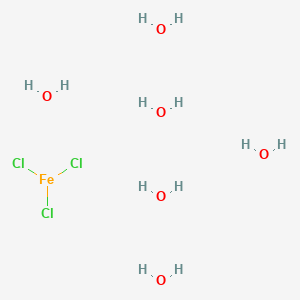

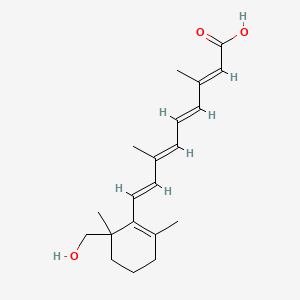

The molecular formula of Meperidine-d5 (hydrochloride) is C15H22ClNO2 . It has a molecular weight of 288.82 g/mol . The InChI is InChI=1S/C15H21NO2.ClH/c1-3-18-14 (17)15 (9-11-16 (2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; .Chemical Reactions Analysis

Meperidine hydrochloride is a white crystalline substance with a melting point of 186°C to 189°C . It is readily soluble in water and has a neutral reaction and a slightly bitter taste . During metabolism, it is demethylated to normeperidine, a compound with significant central nervous system (CNS) toxicity .Physical and Chemical Properties Analysis

Meperidine hydrochloride is a white crystalline substance with a melting point of 186°C to 189°C . It is readily soluble in water and has a neutral reaction and a slightly bitter taste .科学研究应用

增强麻醉效果:盐酸美哌利定通常用于增强麻醉效果。它减少了硫喷妥钠等其他麻醉剂的所需剂量,有助于实现更可控和更安全的麻醉过程。这一点在研究中得到证实,这些研究考察了它在手术过程中与其他药物联合使用时的效果 (Foldes 和 Ergin,1958 年)。

药物分析:已开发出高效液相色谱 (HPLC) 方法,用于定量测定药物剂型中的盐酸美哌利定。这对于确保含美哌利定的药物的质量和一致性至关重要 (Gupta,1983 年)。

患者自控镇痛:盐酸美哌利定用于静脉患者自控镇痛 (IV PCA),特别是对于术后患者。研究评估了这种方法在疼痛管理中的安全剂量限制和有效性 (Simopoulos 等人,2002 年)。

治疗寒战和发烧:在临床环境中,盐酸美哌利定已有效用于治疗寒战和发烧,尤其是与两性霉素 B 输液一起发生的寒战和发烧。其快速作用和最小的副作用使其成为此目的的首选 (Burks 等人,1980 年)。

血清浓度分析:已研究术后患者中盐酸美哌利定的血清浓度与镇痛反应之间的关系。这项研究有助于优化剂量以有效缓解疼痛 (Baumann 等人,1991 年)。

在老年手术患者中的使用:尽管建议在老年患者中禁用它,因为其独特的毒性作用,但盐酸美哌利定仍在继续使用,特别是在手术环境中。这凸显了在医院环境中更严格遵守指南的必要性 (Kornitzer 等人,2006 年)。

心血管和肺部影响:已经进行评估以评估盐酸美哌利定对心血管和肺部系统的影响,尤其是在与其他药物(如地西泮)联合用于麻醉时。这些研究确保了此类药物组合在医疗程序中的安全性和有效性 (Dunsworth 等人,1975 年)。

作用机制

安全和危害

The major hazards of meperidine, as with other narcotic analgesics, are respiratory depression and, to a lesser degree, circulatory depression; respiratory arrest, shock, and cardiac arrest have been reported . Meperidine hydrochloride tablets expose users to risks of addiction, abuse, and misuse, which can lead to overdose and death .

未来方向

While meperidine use has declined, the remaining use is decreasing in safety, with more meperidine prescribed per user . Increasing knowledge of meperidine’s undesirable adverse effects like seizures and serious drug–drug interactions is likely responsible for these pronounced reductions . Considering the availability of other effective analgesics with potentially fewer side effects, the use of meperidine for acute postoperative or labor pain should not be recommended .

属性

IUPAC Name |

ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLCIJMFAJCPX-REAAFBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344671 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-05-6 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)